molecular formula C8H9BO4 B107020 4-Methoxycarbonylphenylboronic acid CAS No. 99768-12-4

4-Methoxycarbonylphenylboronic acid

Cat. No. B107020
Key on ui cas rn: 99768-12-4
M. Wt: 179.97 g/mol
InChI Key: PQCXFUXRTRESBD-UHFFFAOYSA-N
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Patent
US06307056B1

Procedure details

A solution of (trimethylsilyl)diazomethane (3 mL, 2 M in hexanes) (Aldrich) was added to a suspension of 4-carboxyphenylboronic acid (1.0 g, 6 mmol) (Lancaster) in ether (50 mL). After stirring for 2 h at room temperature, DMF (8 mL) was added to obtain a clear solution. An additional portion of (trimethylsilyl) diazomethane (3 mL, 2 M in hexanes) was added. After stirring for an additional 2 h, the reaction was quenched by adding acetic acid and concentrating under reduced pressure. Residue was recrystallized from water to give product. (Yield 0.81 9, 75%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C=[N+]=[N-])(C)C.[C:8]([C:11]1[CH:16]=[CH:15][C:14]([B:17]([OH:19])[OH:18])=[CH:13][CH:12]=1)([OH:10])=[O:9].[CH3:20]N(C=O)C>CCOCC>[CH3:20][O:9][C:8]([C:11]1[CH:12]=[CH:13][C:14]([B:17]([OH:19])[OH:18])=[CH:15][CH:16]=1)=[O:10]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
STIRRING
Type
STIRRING
Details
After stirring for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
Residue was recrystallized from water
CUSTOM
Type
CUSTOM
Details
to give product
CUSTOM
Type
CUSTOM
Details
(Yield 0.81 9, 75%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(=O)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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